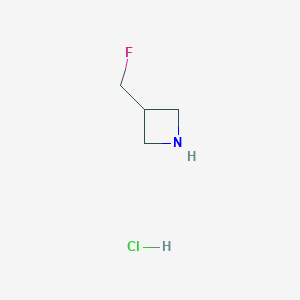

3-(Fluoromethyl)azetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(fluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBBNISHBZGENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Fluoromethyl)azetidine hydrochloride CAS number

An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-6) for Advanced Research and Development

Section 1: Executive Summary and Core Concepts

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid, three-dimensional geometry that offers significant advantages over more common saturated heterocycles like pyrrolidine or piperidine.[1] This structural rigidity can enhance binding affinity to biological targets and improve physicochemical properties such as aqueous solubility. When functionalized with fluorine, as in this compound, these benefits are amplified. The fluoromethyl group is a bioisostere for a hydroxyl or methyl group but can significantly enhance metabolic stability and modulate basicity (pKa) of the azetidine nitrogen, making it a highly sought-after building block in drug discovery.[3]

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 1642298-59-6 .[4][5] We will delve into its physicochemical properties, present a representative synthetic strategy with detailed protocols, discuss its critical applications in pharmaceutical development, and outline essential safety and handling procedures. The objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Section 2: Physicochemical Properties and Structural Analysis

The unique characteristics of this compound stem from its distinct molecular architecture. The strained four-membered ring provides a well-defined conformational arrangement, while the electron-withdrawing nature of the fluoromethyl group influences the molecule's electronic properties and potential for hydrogen bonding.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1642298-59-6 | [4] |

| Molecular Formula | C₄H₉ClFN | [4][5] |

| Molecular Weight | 125.57 g/mol | [4][5] |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Polar Surface Area | 12 Ų | [4] |

| H-Bond Acceptors | 1 | [4] |

| H-Bond Donors | 1 | [4] |

| Freely Rotating Bonds | 1 |[4] |

Caption: Chemical structure of this compound.

Section 3: Synthesis, Purification, and Characterization

The synthesis of functionalized azetidines is a non-trivial endeavor due to the inherent ring strain.[1] Methodologies often require carefully chosen protecting groups and activation strategies. While the exact proprietary synthesis for this specific compound is not publicly detailed, a representative and logical pathway can be constructed based on established organofluorine chemistry and azetidine synthesis literature.[6]

The core strategy involves constructing a protected 3-hydroxyazetidine intermediate, followed by a fluorination step, deprotection, and final salt formation. The choice of a nitrogen protecting group (e.g., Boc or Benzyl) is critical; it must be stable to the fluorination conditions yet readily cleavable in a later step.

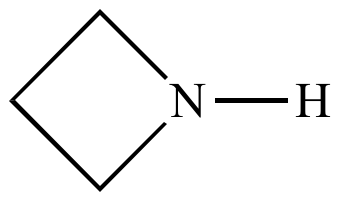

Caption: Generalized workflow for the synthesis of 3-(Fluoromethyl)azetidine HCl.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on common synthetic routes for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

-

Step 1: Fluorination of N-Boc-3-hydroxyazetidine.

-

Rationale: The hydroxyl group at the 3-position is a convenient handle for introducing the fluorine atom via nucleophilic substitution. A common and effective fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or its safer analogues. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under these conditions.

-

Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Step 2: Work-up and Isolation of Protected Intermediate.

-

Rationale: The reaction must be carefully quenched to neutralize the acidic byproducts and remove excess reagent.

-

Procedure: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.

-

-

Step 3: Deprotection and Hydrochloride Salt Formation.

-

Rationale: The Boc group is readily cleaved under acidic conditions. Introducing hydrochloric acid at this stage serves the dual purpose of deprotection and formation of the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

-

Procedure: Dissolve the crude intermediate from Step 2 in a minimal amount of methanol or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq.) dropwise with stirring. A precipitate will typically form. Continue stirring for 2-4 hours at room temperature.

-

-

Step 4: Purification.

-

Rationale: Recrystallization is an effective method for purifying the final salt, removing any remaining impurities from the reaction sequence.

-

Procedure: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate or ethanol/ether) to yield pure this compound as a white to off-white solid.

-

Characterization

The identity and purity of the final compound must be confirmed through a suite of analytical techniques. Commercial suppliers often provide access to this data.[7]

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation, confirming the presence and connectivity of the azetidine ring and the fluoromethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Section 4: Applications in Drug Discovery and Development

The incorporation of the 3-(fluoromethyl)azetidine moiety is a strategic decision in drug design, aimed at leveraging the unique properties of both the azetidine core and the fluoromethyl substituent.

Caption: Role of the 3-(Fluoromethyl)azetidine scaffold in drug discovery.

-

As a Bioisostere and Pharmacophore Element: The azetidine ring serves as a valuable replacement for other cyclic systems, offering a novel vector in chemical space for lead optimization. Its rigid structure helps lock in favorable conformations for receptor binding.

-

Enhancing Metabolic Stability: Fluorine's high electronegativity strengthens the C-F bond, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.

-

Modulating Physicochemical Properties: The azetidine nitrogen's basicity is attenuated by the proximal fluoromethyl group, which can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability.

-

Specific Therapeutic Areas:

-

Antibacterial Agents: Azetidine derivatives have been incorporated into quinolone antibiotics, with some demonstrating enhanced activity against resistant strains like MRSA.[2][4]

-

Diabetes and Metabolic Disorders: Azetidine-based compounds have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4]

-

Medical Imaging: The introduction of fluorine makes this scaffold suitable for developing ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, particularly for targets within the central nervous system like nicotinic acetylcholine receptors.[4]

-

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[4]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statements | H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] | |

| Precautionary - Prevention | P264 | Wash hands thoroughly after handling. | [4] |

| P280 | Wear protective gloves/eye protection/face protection. | [4][8] | |

| Precautionary - Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |

| | P337+P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

Storage

-

Conditions: For long-term stability, store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Section 6: References

-

Safety Data Sheet - Angene Chemical. (2025, September 20). Angene Chemical. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2012, November 22). Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from

-

WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Examples of biologically active drug leads containing azetidine - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12). Technology Networks. Retrieved January 5, 2026, from [Link]

-

3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride (1 x 100 mg) - Reagentia. (n.d.). Reagentia. Retrieved January 5, 2026, from [Link]

-

Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists - ACS Publications. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved January 5, 2026, from [Link]

-

US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 4. 1642298-59-6 | this compound [fluoromart.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 7. 1642298-59-6|this compound|BLD Pharm [bldpharm.de]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-(Fluoromethyl)azetidine hydrochloride (CAS No: 1642298-59-6), a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional profile that can enhance metabolic stability, aqueous solubility, and binding affinity of drug candidates. The incorporation of a fluoromethyl group further modulates the compound's physicochemical properties, such as basicity and lipophilicity, making it a valuable building block for novel therapeutics. This document details the molecular and physical properties, provides a theoretical synthetic pathway, outlines robust analytical characterization methods, and explores the compound's applications, particularly its role as a key intermediate in the development of innovative pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

Azetidines, as saturated four-membered nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry impart a desirable three-dimensionality to molecules, a feature that is often correlated with improved pharmacological properties compared to more conventional flat, aromatic structures.[1] This structural rigidity can lead to more specific and potent interactions with biological targets. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated, influencing a compound's solubility and pharmacokinetic profile.

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. In the case of this compound, the fluoromethyl substituent at the 3-position of the azetidine ring offers a unique combination of these benefits. This makes the compound a highly sought-after building block for the synthesis of novel therapeutic agents across various disease areas, including neurological disorders and infectious diseases.[2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. The molecular weight of the hydrochloride salt is 125.57 g/mol .[4] The molecular formula is C4H9ClFN.[4]

| Property | Value | Source(s) |

| Compound Name | This compound | Internal |

| CAS Number | 1642298-59-6 | [4] |

| Molecular Formula | C4H9ClFN | [4] |

| Molecular Weight | 125.57 g/mol | [4] |

| SMILES | Cl.FCC1CNC1 | |

| InChIKey | XHELGHANYVVRLW-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥90% | |

| Storage Conditions | -20°C |

Predicted Physical Properties

While experimental data for some physical properties are not extensively published, computational predictions provide valuable insights for handling and reaction planning.

| Property | Predicted Value | Source(s) |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 10.6 ± 17.6 °C | [4] |

| Polar Surface Area | 12 Ų | [4] |

Synthesis and Purification: A Conceptual Framework

The synthesis of substituted azetidines can be challenging due to the high ring strain of the four-membered ring.[1] However, several synthetic strategies have been developed. A common conceptual approach for the synthesis of 3-substituted azetidines involves the construction of the azetidine ring followed by functionalization at the 3-position.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound could start from a protected 3-hydroxyazetidine. The key steps would involve the conversion of the hydroxyl group to a fluoromethyl group, followed by deprotection and salt formation.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow. The causality behind these steps lies in the strategic use of protecting groups to mask the reactive secondary amine of the azetidine ring, allowing for selective functionalization at the 3-position.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 4. 1642298-59-6 | this compound [fluoromart.com]

- 5. 3-(Fluoromethyl)azetidine | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Fluoromethyl)azetidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in modern drug discovery.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, enabling precise conformational control and novel vector orientations for interacting with biological targets.[2] The incorporation of azetidines can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1][3]

The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The fluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or methyl group, offering unique electronic properties without a significant increase in steric bulk. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential applications of 3-(fluoromethyl)azetidine hydrochloride, a key building block for the synthesis of novel therapeutics.

Physicochemical and Structural Properties

This compound is a white to off-white solid.[6] It is supplied as the hydrochloride salt to improve its stability and handling properties. The presence of the nitrogen atom within the strained four-membered ring imparts basic properties to the molecule.[6]

| Property | Value | Source |

| CAS Number | 1642298-59-6 | [3] |

| Molecular Formula | C4H9ClFN | [3] |

| Molecular Weight | 125.57 g/mol | [3] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Polar Surface Area | 12 Ų | [3] |

Structural Elucidation: A Spectroscopic Perspective

While a publicly available crystal structure of this compound has not been identified, its structure can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the fluoromethyl group. The protons on the carbons adjacent to the nitrogen will appear as multiplets in the downfield region. The CH proton at the 3-position will be split by the adjacent CH2 protons and the fluorine atom, resulting in a complex multiplet. The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the fluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atom. The chemical shifts of the azetidine ring carbons will be influenced by the electronegativity of the nitrogen and the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The mass spectrum would show the molecular ion peak corresponding to the free base (C4H8FN) and characteristic fragmentation patterns of the azetidine ring.

Synthesis of this compound: A Proposed Synthetic Strategy

A potential synthetic pathway is outlined in the patent literature for related 3-fluoro-azetidine derivatives, which can be adapted for the synthesis of the target molecule.[7] This approach typically starts from a readily available precursor and involves the introduction of the fluorine-containing moiety, followed by the formation of the azetidine ring.

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on known azetidine syntheses. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Step 1: Synthesis of a Suitable Precursor. A potential starting material, such as a protected 3-amino-2-(fluoromethyl)propan-1-ol, would be synthesized. This could involve the ring-opening of a suitable epoxide with a fluorinated nucleophile, followed by amination and protection of the amino group.

-

Step 2: Activation of the Hydroxyl Group. The primary hydroxyl group of the precursor would be converted into a good leaving group, for example, by tosylation or mesylation, to facilitate intramolecular cyclization.

-

Step 3: Intramolecular Cyclization. The activated precursor would be treated with a strong, non-nucleophilic base to induce intramolecular cyclization, forming the N-protected 3-(fluoromethyl)azetidine.

-

Step 4: Deprotection and Salt Formation. The protecting group on the azetidine nitrogen would be removed under appropriate conditions (e.g., acidolysis for a Boc group). The resulting free base would then be treated with hydrochloric acid to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of this compound make it a highly attractive building block for the development of novel therapeutics across various disease areas.

Role as a Bioisostere and Pharmacophore Modifier

The fluoromethyl-azetidine moiety can serve as a bioisosteric replacement for other functional groups, such as piperidines, pyrrolidines, or open-chain amines. This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability. The rigid azetidine core can also help to lock in a bioactive conformation, leading to increased potency and selectivity for the target protein.

Diagram: Logic of Bioisosteric Replacement

Caption: The strategic replacement of a flexible or metabolically weak group with the 3-(fluoromethyl)azetidine moiety can lead to significant improvements in drug-like properties.

Examples of Therapeutic Areas

While specific examples of marketed drugs containing the 3-(fluoromethyl)azetidine moiety are not yet prevalent, the broader class of azetidines has been successfully incorporated into drugs for a range of indications:

-

Oncology: The rigidity of the azetidine ring can be exploited to design potent and selective kinase inhibitors.

-

Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.[8][9]

-

Central Nervous System (CNS) Disorders: The ability to fine-tune polarity and lipophilicity makes azetidines useful for designing CNS-penetrant drugs.

Reactivity and Metabolic Stability

The reactivity of 3-(fluoromethyl)azetidine is primarily centered around the nucleophilic nitrogen atom. The azetidine ring itself is susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[2]

The introduction of the fluoromethyl group is anticipated to enhance the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the parent drug. However, the metabolic fate of any drug candidate containing this moiety must be thoroughly investigated, as fluorine can sometimes direct metabolism to other parts of the molecule.[4][10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid, three-dimensional scaffold and the metabolic stability conferred by the fluoromethyl group offers significant potential for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such fluorinated azetidines is poised to play an increasingly important role in the development of the next generation of medicines.

References

- Aelterman, W., et al. (1998). Convenient Synthesis of 3,3-Dichloroazetidines. Journal of Organic Chemistry, 63(24), 8874-8879.

- Aggarwal, V. K., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 142(37), 15885-15894.

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).

- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.

- Parmar, N., et al. (2021). Synthesis, in vitro anticancer activity and molecular docking studies of novel thiourea derivatives bearing 3-(4-methoxyphenyl)azetidine moiety. Bioorganic & Medicinal Chemistry Letters, 31, 127701.

- Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45587-45621.

- Wadsworth, D. H. (1973). Azetidine. Organic Syntheses, 53, 13.

-

Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved January 5, 2026, from [Link]

-

R Discovery. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3-(Fluoromethyl)azetidine. Retrieved January 5, 2026, from [Link]

- De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45587-45621.

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Approaches to functionalized pyrrolidines and azetidines through transformations of endocyclic enecarbamates and selected pharmaceuticals containing functionalized pyrrolidine and azetidine motifs. Retrieved January 5, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

-

SpectraBase. (n.d.). 3-[fluoro(2,4,6-trifluorophenyl)methyl]azetidine oxalate salt - Optional[MS (GC)] - Spectrum. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 5, 2026, from [Link]

-

OUCI. (n.d.). Onset of Action of Antisecretory Drugs: Beneficial Effects of a Rapid Increase in Intragastric pH in Acid Reflux Disease. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1642298-59-6 | this compound [fluoromart.com]

- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Fluoromethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the potential of azetidine-containing compounds. 3-(Fluoromethyl)azetidine hydrochloride, as a key building block, offers a gateway to a diverse range of novel chemical entities with potential applications in various therapeutic areas. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination, empowering researchers to effectively utilize this promising molecule in their drug development endeavors.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound, 3-(fluoromethyl)azetidine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it amenable to handling and formulation.

Molecular Formula: C₄H₉ClFN

Molecular Weight: 125.57 g/mol [1]

CAS Number: 1642298-59-6[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Predicted and Experimental Insights

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery and development. While experimental data for this compound is not extensively available in the public domain, a combination of predicted values from reliable sources and established experimental methodologies for analogous compounds provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Predicted Value | Experimental Protocol |

| Melting Point | Not available | Capillary Melting Point Determination |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg[1] | Not applicable (as hydrochloride salt) |

| Density | 1.0 ± 0.1 g/cm³[1] | Not typically determined for powders |

| pKa | Not available | Potentiometric Titration |

| Solubility | Not available | Shake-Flask Method |

| Polar Surface Area | 12 Ų[1] | Computational |

Note: The provided boiling point is for the free base and is a predicted value. The hydrochloride salt is expected to be a solid with a defined melting point.

Experimental Protocols for Physicochemical Characterization

To empower researchers with the tools for empirical validation, this section details standard, field-proven methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids like hydrochloride salts, a sharp melting range is expected.

Protocol: Capillary Melting Point Determination [2][3]

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

-

Purity Assessment: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of high purity.

Solubility Determination

Solubility is a crucial parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5][6][7]

Protocol: Shake-Flask Method for Aqueous and Organic Solvents

-

System Preparation: Prepare saturated solutions by adding an excess of this compound to vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) can be used for complete removal of solids.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine hydrochloride, the pKa of the corresponding conjugate acid is determined.

Protocol: Potentiometric Titration [8][9][10][11][12]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Exemplary Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of N-Boc-3-(fluoromethyl)azetidine

-

Rationale: The N-Boc protecting group is widely used for its stability under various reaction conditions and its facile removal under acidic conditions.

-

Procedure:

-

To a solution of N-Boc-3-(hydroxymethyl)azetidine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(fluoromethyl)azetidine.

-

Step 2: Deprotection to this compound [15][16][17]

-

Rationale: Treatment with a strong acid cleaves the Boc group, and the use of HCl in a suitable solvent directly yields the desired hydrochloride salt.

-

Procedure:

-

Dissolve the purified N-Boc-3-(fluoromethyl)azetidine in a suitable organic solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrogen chloride in the same solvent (e.g., 4 M HCl in dioxane) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

The product, this compound, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent (e.g., diethyl ether or hexanes) and dried under vacuum to yield the pure hydrochloride salt.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum of this compound is expected to show characteristic signals for the azetidine ring protons and the fluoromethyl group protons, with coupling between adjacent protons and between protons and the fluorine atom.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom.[18][19][20][21]

-

¹⁹F NMR: A direct method to observe the fluorine atom, which should appear as a triplet due to coupling with the two protons of the fluoromethyl group.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase method is typically suitable for polar amine hydrochlorides.[22][23][24][25][26]

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS).

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[27][28][29][30][31]

-

Expected Observation: In positive ion mode, the mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 90.07.

Safety and Handling

Based on information for related azetidine compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier.

-

General Hazards: May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion and Future Perspectives

This compound is a valuable building block with significant potential in medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is yet to be published, this guide provides a robust framework for its characterization, based on a combination of predicted properties and established experimental protocols. The provided methodologies for synthesis, purification, and analysis will enable researchers to confidently incorporate this promising scaffold into their drug discovery programs. As the importance of fluorinated azetidines continues to grow, it is anticipated that more detailed experimental data for this and related compounds will become available, further enriching our understanding and facilitating their application in the development of next-generation therapeutics.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Kadam, S. S., & Völgyi, G. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]

-

PubChem. (n.d.). 3-(Fluoromethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

- 1. 1642298-59-6 | this compound [fluoromart.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

- 18. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701) [np-mrd.org]

- 22. researchgate.net [researchgate.net]

- 23. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 25. agilent.com [agilent.com]

- 26. elementlabsolutions.com [elementlabsolutions.com]

- 27. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 3-(Fluoromethyl)azetidine hydrochloride

Introduction: 3-(Fluoromethyl)azetidine hydrochloride (CAS No. 1642298-59-6) is a fluorinated heterocyclic building block increasingly utilized by researchers in medicinal chemistry and drug development.[1][2] Its unique four-membered azetidine ring, combined with the electronic properties of the fluoromethyl group, makes it a valuable scaffold for creating novel chemical entities.[3] However, as with any specialized research chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling, storage, and emergency management of this compound. It is designed for the professional researcher and scientist, emphasizing the causality behind safety protocols to foster a proactive culture of safety and scientific integrity.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of a reliable risk assessment. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1642298-59-6 | [1][2] |

| Molecular Formula | C₄H₉ClFN | [1][2] |

| Molecular Weight | 125.57 g/mol | [1][2] |

| Appearance | White to almost white solid, powder, or crystal | [4] |

| Synonyms | 3-(fluoromethyl)azetidine HCl | [1] |

Section 2: Hazard Identification and Risk Assessment

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with a primary warning for its irritant properties.[1] The toxicological profile has not been fully investigated, which necessitates treating the compound with a high degree of caution, assuming potential for harm beyond the currently classified hazards.[5]

| GHS Classification | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling.[1][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][6] |

Risk Assessment Workflow

A dynamic risk assessment should precede any experiment involving this compound. The causality is simple: by systematically identifying hazards and implementing controls before work begins, we transition from a reactive to a proactive safety posture.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable for mitigating the risks identified in Section 2.

Engineering Controls

The primary line of defense is to minimize exposure through environmental controls.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[7] This is crucial for containing airborne particulates and potential vapors, protecting the user's respiratory system.

-

Safety Stations: Ensure immediate access to a safety shower and an eyewash station.[5][8] Their proximity is a critical factor in minimizing injury in the event of accidental, large-scale skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[5] Standard safety glasses are insufficient as they do not protect against splashes.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).[9] Gloves must be inspected for integrity before use. Employ proper removal technique to avoid contaminating skin, and wash hands thoroughly after work is complete.[9]

-

Skin and Body Protection: A long-sleeved lab coat is mandatory to protect skin.[5] For larger-scale operations, consider additional protective clothing.

Storage Requirements

Proper storage preserves the compound's integrity and prevents hazardous situations.

-

Container: Keep the container tightly closed and upright to prevent leakage.[7][9]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] While room temperature is often cited, storing in a cool, dark place (<15°C) can be optimal for long-term stability.[4]

-

Atmosphere: For compounds like this, which can be sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially after the container has been opened.[10]

Section 4: Emergency Procedures

Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention. | Rapid dilution and rinsing are critical to minimizing damage from the irritant. Delay increases the risk of serious injury. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If irritation persists, seek medical attention.[6] | Thorough washing is required to remove all traces of the chemical irritant from the skin. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7][11] If breathing is difficult or symptoms occur, seek medical attention. | Removing the individual from the contaminated atmosphere is the first priority. |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[5][7] Seek immediate medical attention. | Inducing vomiting risks causing aspiration and further damage to the esophagus. Medical evaluation is essential. |

Accidental Release and Spill Management

A calm, methodical response to a spill prevents a minor incident from escalating.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: In a fire, this compound may decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[5][8][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Section 5: Stability and Reactivity Profile

Understanding a compound's reactivity is crucial for preventing dangerous reactions and ensuring experimental success.

-

Chemical Stability: The compound is considered stable under recommended storage conditions.[6][11]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture (hygroscopic nature is common for hydrochloride salts).[5][8][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][8] Reaction with strong bases will neutralize the hydrochloride salt, liberating the free base form of the azetidine, which will have different physical and reactive properties. Strong oxidizers can lead to potentially vigorous or explosive reactions.

Section 6: Toxicological Profile

The toxicological data for this compound is limited, which mandates a conservative approach to safety.

-

Acute Effects: The primary known hazards are irritation to the skin and eyes.[1] Related fluoroazetidine compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[5][7][11] It is prudent to assume these hazards may also apply to this compound.

-

Chronic Effects: There is no data available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5][8] The absence of data does not mean the absence of hazard. Until such data is available, exposure should be minimized to the lowest possible level.

Conclusion

This compound is a valuable tool for chemical innovation, but its safe use hinges on a disciplined and informed approach. The core principles for its management are clear: respect its irritant properties and its unknown long-term effects, always use robust engineering controls and appropriate PPE, understand and prepare for emergency scenarios, and foster a laboratory culture where a proactive assessment of risk is standard practice. By integrating these principles, researchers can confidently and safely explore the full potential of this versatile building block.

References

-

Safety Data Sheet - Angene Chemical. (2025, September 20). Angene Chemical. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1642298-59-6 | this compound [fluoromart.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 4. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

The Strategic Incorporation of 3-(Fluoromethyl)azetidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates. Among the functionalized azetidines, 3-(Fluoromethyl)azetidine hydrochloride stands out as a versatile building block, offering a unique combination of a strained ring system and the subtle yet profound influence of a fluoromethyl substituent. This guide provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, and strategic applications in drug discovery, with a focus on enabling researchers to effectively utilize this valuable synthon. Detailed experimental protocols for its derivatization and a comparative analysis of commercial suppliers are also presented to facilitate its practical implementation in the laboratory.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to an increased appreciation for small, strained heterocyclic systems. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their ability to serve as bioisosteres for larger, more lipophilic rings and to introduce conformational rigidity, often leading to improved binding affinity and metabolic stability.

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. The fluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and can subtly alter the conformation of adjacent functionalities.

This compound (CAS: 1642298-59-6) synergistically combines the advantageous features of the azetidine ring with the benefits of monofluorination. This building block provides a secondary amine for straightforward derivatization, allowing for its incorporation into a wide array of molecular architectures. Its hydrochloride salt form enhances its stability and ease of handling in the laboratory.

Synthesis and Physicochemical Properties

Synthetic Strategy

Caption: A generalized synthetic route to this compound.

The causality behind this proposed pathway lies in the stepwise construction and functionalization of the azetidine ring. The initial cyclization to form the N-protected azetidin-3-ol is a common strategy for accessing this scaffold. Subsequent oxidation provides the key ketone intermediate, which can then be converted to the exocyclic methylene derivative. The crucial fluoromethyl group is introduced via hydrofluorination of the double bond. Finally, deprotection and salt formation yield the target compound in a stable and readily usable form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in both reaction media and biological systems.

| Property | Value | Source |

| CAS Number | 1642298-59-6 | [1] |

| Molecular Formula | C4H9ClFN | [1] |

| Molecular Weight | 125.57 g/mol | [1] |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Polar Surface Area | 12 Ų | [1] |

| H-Bond Donors | 1 | [1] |

| H-Bond Acceptors | 1 | [1] |

The presence of the fluorine atom is expected to lower the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart, a critical consideration for its nucleophilicity in chemical reactions and its interactions with biological targets.

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, likely as complex multiplets due to coupling. The fluoromethyl protons would appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would display signals for the three unique carbons of the azetidine ring and the fluoromethyl carbon. The carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns of the azetidine ring.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its utility as a building block for the synthesis of complex molecules with potential therapeutic applications. The secondary amine of the azetidine ring serves as a handle for a variety of chemical transformations, allowing for its facile incorporation into lead compounds.

N-Functionalization: Gateway to Diverse Chemical Space

The nucleophilic nitrogen of 3-(Fluoromethyl)azetidine allows for a range of N-functionalization reactions, including N-alkylation and N-arylation. These reactions are fundamental for expanding the chemical space around this core scaffold.

Caption: General schemes for N-alkylation and N-arylation of 3-(Fluoromethyl)azetidine.

Case Study: Potential Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Azetidine-based compounds, particularly those with fluorine substitution, have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[2] The azetidine ring can mimic the proline residue of natural DPP-IV substrates, while the fluorinated substituent can enhance binding affinity and improve pharmacokinetic properties. The incorporation of the 3-(fluoromethyl)azetidine moiety into a DPP-IV inhibitor scaffold could be a promising strategy for developing novel therapeutics in this area.

Experimental Protocols

The following are detailed, step-by-step methodologies for the N-functionalization of 3-(Fluoromethyl)azetidine. These protocols are based on established procedures for azetidine chemistry and should be adapted and optimized for specific substrates.

Protocol for N-Alkylation

Objective: To introduce an alkyl substituent onto the nitrogen of 3-(Fluoromethyl)azetidine.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes to generate the free base in situ.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.

-

Purify the product by flash column chromatography on silica gel.

Protocol for N-Arylation (Buchwald-Hartwig Amination)

Objective: To introduce an aryl substituent onto the nitrogen of 3-(Fluoromethyl)azetidine.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Commercial Suppliers

This compound is commercially available from several suppliers. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of supporting documentation like Certificates of Analysis (CoA).

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |

| Sigma-Aldrich | Varies by reseller | ≥95% | mg to g |

| Fluoromart | 1642298-59-6 | ≥97% | g |

| ChemShuttle | CS-1642298-59-6 | ≥97% | g |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a fluoromethyl group offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of their compounds. The straightforward N-functionalization of this scaffold provides access to a vast and diverse chemical space. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic incorporation of this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

-

Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 609-623. [Link]

Sources

The Azetidine Scaffold: A Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered saturated azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and diverse pharmacological activities.[1][2][3] This technical guide explores the therapeutic potential of azetidine-containing compounds, with a specific focus on 3-(Fluoromethyl)azetidine hydrochloride. While this particular compound is not extensively documented as a standalone therapeutic, its structural motifs—the azetidine ring and the fluoromethyl group—are of significant interest in drug design. This guide will delve into the synthesis, physicochemical properties, and the vast therapeutic landscape of azetidine derivatives in areas such as neurology and oncology. Furthermore, it will provide detailed, field-proven experimental protocols for the evaluation of novel azetidine-based compounds, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: The Azetidine Scaffold in Modern Drug Discovery

Chemical and Physicochemical Properties of this compound

This compound is a chemical compound with the CAS Number 1642298-59-6 and a molecular weight of 125.57.[4] Its molecular formula is C4H9ClFN. The presence of the azetidine ring imparts a degree of rigidity to the molecule, which can be advantageous for receptor binding.[2] The fluoromethyl group significantly influences the compound's electronic properties and can enhance metabolic stability and membrane permeability, key considerations in drug design.[5]

Table 1: Physicochemical Properties of 3-(Fluoromethyl)azetidine

| Property | Value | Reference |

| Molecular Formula | C4H8FN | [6] |

| Molecular Weight | 89.11 g/mol | [6] |

| Boiling Point | 93.9±5.0 °C at 760 mmHg | [4] |

| Density | 1.0±0.1 g/cm³ | [4] |

| Polar Surface Area | 12 Ų | [4] |

| H-Bond Acceptors | 1 | [4] |

| H-Bond Donors | 1 | [4] |

| Freely Rotating Bonds | 1 | [4] |

The Strategic Importance of the Azetidine Moiety

The azetidine scaffold has gained prominence in medicinal chemistry due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[2][7] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, azetidine-containing compounds often exhibit enhanced metabolic stability and aqueous solubility, addressing common challenges in drug development.[8] The azetidine ring is often used as a bioisosteric replacement for other saturated heterocycles like piperidine and pyrrolidine, offering a novel chemical space for lead optimization.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to modulate their properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolism, thereby increasing the drug's half-life.[5][9] In the context of 3-(Fluoromethyl)azetidine, the fluorine atom can enhance binding to target proteins and improve metabolic stability.[5] Furthermore, the use of the 18F isotope allows for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics and drug development.[4][5]

Part 2: Therapeutic Applications of Azetidine Derivatives

The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[2]

Neurological Disorders

Azetidine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders.[10][11] They have been investigated as:

-

Triple Reuptake Inhibitors: Phenyl-substituted azetidines have been studied for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, suggesting potential applications in the treatment of depression and other mood disorders.[1]

-

GABA Uptake Inhibitors: Certain azetidine derivatives act as conformationally constrained analogs of GABA, inhibiting its uptake and thereby modulating neurotransmission.[12] This has implications for epilepsy and anxiety disorders.

-

Dopamine Receptor Antagonists: The azetidine moiety has been incorporated into compounds with dopamine antagonist activity, relevant for treating conditions like schizophrenia.[2]

-

Neurodegenerative Diseases: Azetidin-2-ones have been investigated for their potential in treating Alzheimer's disease by regulating the production of amyloid-β-peptides.[13] Additionally, azetidines are considered promising components for developing treatments for Parkinson's disease and Tourette's syndrome.[10]

Oncology

The azetidine ring is a feature in several small-molecule targeted anticancer agents.[14][15] Researchers have developed azetidine-bearing molecules with the potential to treat and manage cancer by interacting with various molecular targets.[14] For instance, novel azetidine-based compounds have been shown to irreversibly inhibit STAT3 activation, a key signaling pathway in many cancers, and have demonstrated antitumor responses in preclinical models of breast cancer.[16] Other azetidine-containing analogues have exhibited potent antiproliferative activities against various cancer cell lines.[17]

Other Therapeutic Areas

The pharmacological potential of azetidines extends beyond neurology and oncology. They have been explored as:

-

Antibacterial Agents: Quinolone antibiotics incorporating an azetidine ring have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

Antidiabetic Agents: Fluorinated azetidine amides have demonstrated potent activity as dipeptidyl peptidase IV (DPP-4) inhibitors, a target for type 2 diabetes treatment.[18]

-

Anti-inflammatory Agents: Azetidin-2-one derivatives have been evaluated for their anti-inflammatory properties.[19][20]

Part 3: Experimental Protocols for Evaluating Azetidine-Based Drug Candidates

The following protocols provide a framework for the initial in vitro and in vivo evaluation of novel azetidine derivatives.

In Vitro Assay: Competitive Radioligand Binding Assay for CNS Receptor Targets

This protocol is designed to determine the binding affinity of a test compound (e.g., a novel azetidine derivative) to a specific CNS receptor (e.g., a dopamine or serotonin receptor).

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

-

Test compound (3-(Fluoromethyl)azetidine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Plate shaker.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a working solution of the radioligand in the assay buffer at a concentration equal to its dissociation constant (Kd).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle for total binding.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Cell membranes.

-

Radioligand.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) on a plate shaker.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-